molecular formula C7H16Si B1266924 3-Butenyltrimethylsilane CAS No. 763-13-3

3-Butenyltrimethylsilane

Cat. No.: B1266924
CAS No.: 763-13-3
M. Wt: 128.29 g/mol
InChI Key: QZGSLTWDWCYCME-UHFFFAOYSA-N
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Description

3-Butenyltrimethylsilane is an organosilicon compound with the chemical formula C9H20Si. It consists of a butenyl group attached to a silicon atom, which is further bonded to three methyl groups. This compound is a colorless liquid with a characteristic odor and is soluble in organic solvents such as ethers, alcohols, and hydrocarbons .

Preparation Methods

3-Butenyltrimethylsilane can be synthesized by reacting 3-butene with trimethylchlorosilane under alkaline conditions. This reaction is typically carried out under an inert atmosphere to prevent reaction with water and oxygen in the air . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

3-Butenyltrimethylsilane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like platinum or palladium. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Butenyltrimethylsilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Butenyltrimethylsilane can be compared with other similar compounds, such as:

  • 5-Hexenyltrimethylsilane
  • 7-Octenyltrimethylsilane

These compounds differ in the length of the alkenyl chain attached to the silicon atom. The unique properties of this compound, such as its higher incorporation rate in polymerization reactions, make it particularly valuable in certain applications .

Properties

IUPAC Name

but-3-enyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Si/c1-5-6-7-8(2,3)4/h5H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGSLTWDWCYCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294482
Record name but-3-enyl(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763-13-3
Record name 763-13-3
Source DTP/NCI
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Record name but-3-enyl(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Buten-1-yl(trimethyl)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 3-Butenyltrimethylsilane in current research?

A1: this compound is primarily investigated for its use as a monomer in the creation of specialized polymers for lithographic processes. Specifically, it is copolymerized with sulfur dioxide to create poly(this compound sulfone) (PBTMSS) [, , , ]. This polymer demonstrates sensitivity to electron beams, making it suitable for high-resolution patterning in microelectronics fabrication [, , ].

Q2: How does PBTMSS, derived from this compound, contribute to the fabrication of microelectronic components?

A2: PBTMSS is utilized in a two-layer resist system for electron beam lithography [, , ]. This system involves PBTMSS as a top layer and a more robust material like diamond-like carbon (DLC) or hard-baked Novolac as the bottom layer [, , ]. Upon exposure to an electron beam, PBTMSS undergoes modifications that allow for selective removal during the development process. This creates a pattern in the PBTMSS layer, which can then be transferred to the bottom layer through etching processes. The bottom layer acts as a mask, enabling the precise fabrication of intricate structures on the underlying substrate, crucial for microelectronic components [, , ].

Q3: Beyond microelectronics, are there other research avenues exploring the polymerization of this compound?

A3: Yes, researchers have explored copolymerizing this compound with ethylene using a specific catalyst system: Ethylenebis(indenyl)zirconium Dichloride/Methylaluminoxane []. This process leads to the creation of new copolymers with potentially different properties and applications [].

Q4: The research mentions "oxygen reactive ion etching" (O2 RIE) in relation to PBTMSS. What is the significance of this process?

A4: O2 RIE is a crucial step in transferring the pattern created in the PBTMSS layer to the underlying substrate during lithography []. This dry etching technique utilizes oxygen plasma to selectively remove material. Interestingly, during O2 RIE, PBTMSS undergoes degradation and passivation mechanisms, which have been studied using various surface-sensitive analytical techniques []. Understanding these mechanisms is key to optimizing the etching process and achieving high-fidelity pattern transfer for microfabrication.

Q5: What are the limitations of using PBTMSS in lithographic processes?

A5: While PBTMSS demonstrates good sensitivity to electron beams, research indicates that precise control over the processing parameters is crucial for its successful application []. This suggests a potentially limited processing latitude, meaning even slight deviations from optimal conditions could impact the quality of the fabricated structures. Further research and optimization of processing parameters are likely necessary to overcome this limitation and enhance the reliability of PBTMSS-based lithography.

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